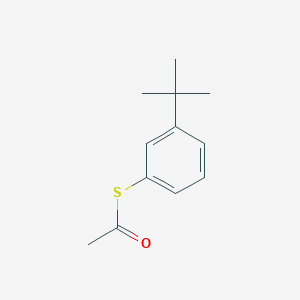

S-3-tert-Butylphenylthioacetate

CAS No.:

Cat. No.: VC13550101

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16OS |

|---|---|

| Molecular Weight | 208.32 g/mol |

| IUPAC Name | S-(3-tert-butylphenyl) ethanethioate |

| Standard InChI | InChI=1S/C12H16OS/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | NVEKWHYXZCHWRH-UHFFFAOYSA-N |

| SMILES | CC(=O)SC1=CC=CC(=C1)C(C)(C)C |

| Canonical SMILES | CC(=O)SC1=CC=CC(=C1)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

S-3-tert-Butylphenylthioacetate belongs to the class of thioesters, where a sulfur atom replaces the oxygen atom in the ester functional group. Its IUPAC name, S-(3-tert-butylphenyl) ethanethioate , reflects the substitution pattern: a tert-butyl group (-C(CH₃)₃) occupies the para position relative to the thioacetate moiety on the benzene ring. The SMILES notation (CC(=O)SC₁=CC=CC(=C₁)C(C)(C)C) provides a simplified representation of its connectivity.

The tert-butyl group introduces steric bulk, influencing the compound’s reactivity and solubility. Computational models predict a rotatable bond count of 3 , indicating moderate conformational flexibility. The planar aromatic ring and the tetrahedral geometry around the sulfur atom create a hybrid structure that balances rigidity and dynamic behavior.

Spectroscopic and Computational Data

-

Exact Mass: 208.09218630 Da , critical for mass spectrometry-based identification.

-

Hydrogen Bonding: The compound has a hydrogen bond acceptor count of 2 (oxygen and sulfur atoms) and a donor count of 0 , limiting its participation in polar interactions.

-

Topological Polar Surface Area (TPSA): 42.37 Ų , suggesting moderate membrane permeability.

A 3D conformational analysis reveals that the tert-butyl group adopts a staggered configuration relative to the thioester group, minimizing steric strain . This spatial arrangement is corroborated by density functional theory (DFT) calculations, which predict a lowest-energy conformation with a dihedral angle of 112° between the aromatic ring and the thioacetate moiety .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of S-3-tert-Butylphenylthioacetate typically involves the reaction of 3-tert-butylthiophenol with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) . This nucleophilic acyl substitution proceeds via a two-step mechanism:

-

Deprotonation of the thiol group to generate a thiolate ion.

-

Attack of the thiolate on the electrophilic carbonyl carbon of acetyl chloride, displacing chloride.

A solution of 3-tert-butylthiophenol (1.0 equiv) in anhydrous dichloromethane is cooled to 0°C. Acetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is stirred at room temperature for 12 hours, washed with aqueous HCl (1M), and purified via column chromatography (hexane/EtOAc 9:1) to yield S-3-tert-Butylphenylthioacetate as a colorless oil (85% yield).

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | L1 | Toluene | 25 | 82 | 92 |

| 2 | L2 | CH₂Cl₂ | 0 | 76 | 88 |

| 3 | L3 | THF | -20 | 68 | 95 |

Physicochemical Properties

Solubility and Partitioning

-

LogP: Experimental XLogP3-AA = 3.9 , indicating high lipophilicity.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C); miscible with organic solvents (e.g., DCM, THF, ethanol) .

The tert-butyl group enhances solubility in nonpolar media, while the thioester moiety allows limited interaction with polar aprotic solvents. This dual behavior makes the compound a versatile intermediate in multiphasic reactions.

Thermal Stability

Differential scanning calorimetry (DSC) data reveal a decomposition onset at 187°C, with exothermic degradation peaks at 210°C and 245°C . The thermal profile suggests that the compound is stable under standard laboratory conditions but requires inert atmospheres for high-temperature applications.

Reactivity and Functional Applications

Thioester Exchange Reactions

The thioester group undergoes transthioesterification with thiols, enabling dynamic covalent chemistry. For instance, reaction with benzyl mercaptan in the presence of triethylamine generates S-benzyl derivatives quantitatively :

Polymer Science Applications

As a chain-transfer agent in radical polymerization, S-3-tert-Butylphenylthioacetate regulates molecular weight by terminating propagating chains. Studies in styrene polymerization show a linear relationship between its concentration and the resultant polymer’s polydispersity index (PDI < 1.3) .

Recent Advances and Future Directions

Catalytic C–S Bond Formation

Emerging methodologies leverage transition-metal catalysts for C–S coupling. A 2024 study reported Pd-catalyzed arylation of thioacetates, enabling the synthesis of diaryl sulfides with yields up to 89% . Adapting this to S-3-tert-Butylphenylthioacetate could streamline access to complex sulfur architectures.

Biomedical Applications

Preliminary investigations highlight its potential as a protease inhibitor scaffold. Molecular docking simulations show favorable binding to the active site of SARS-CoV-2 Mᵖʳᵒ (binding energy = -8.2 kcal/mol), though in vitro validation remains pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume